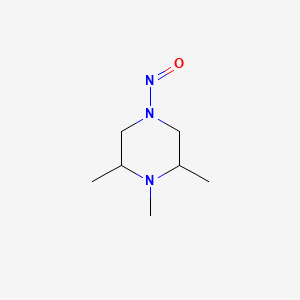
2,4,5-三甲基噻唑
描述
2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C6H9NS. It is primarily found in various cooked foods, including meats and potatoes, as a product of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound is known for its cocoa, coffee, and nutty aroma, making it a valuable component in the flavor and fragrance industry .
科学研究应用
2,4,5-Trimethylthiazole has a wide range of applications in scientific research:
作用机制
Target of Action
2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound . It is primarily used as a biochemical reagent in life science research . .
Mode of Action
It is known to be a volatile oxidant , suggesting that it may interact with its targets through oxidation reactions
Biochemical Pathways
2,4,5-Trimethylthiazole is a Maillard reaction product . The Maillard reaction is a chemical reaction between an amino acid and a reducing sugar, usually requiring heat. It’s a form of non-enzymatic browning which occurs in different types of food like cooked meats and potatoes
Action Environment
The action of 2,4,5-Trimethylthiazole may be influenced by various environmental factors. For example, its volatility suggests that it may readily evaporate at room temperature, which could influence its stability and efficacy. Furthermore, as a Maillard reaction product, its formation and action may be influenced by factors such as temperature and the presence of amino acids and reducing sugars .
生化分析
Biochemical Properties
2,4,5-Trimethylthiazole plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . This compound interacts with various biomolecules during this reaction, including amino acids like cysteine and sugars like glucose . The nature of these interactions involves the formation of complex flavor compounds that contribute to the sensory properties of food .
Cellular Effects
2,4,5-Trimethylthiazole has been shown to influence various cellular processes. In particular, it has been observed to affect weight regulation in animal models. For example, exposure to 2,4,5-Trimethylthiazole in mice has been associated with reduced weight gain, which is thought to be a response to predator-like scents . This compound may also impact cell signaling pathways and gene expression related to stress and defensive responses .
Molecular Mechanism
At the molecular level, 2,4,5-Trimethylthiazole exerts its effects through interactions with specific receptors and enzymes. It has been suggested that this compound can bind to olfactory receptors, triggering neural responses that lead to changes in behavior and metabolism . Additionally, 2,4,5-Trimethylthiazole may influence enzyme activity involved in metabolic pathways, although the exact mechanisms remain to be fully elucidated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trimethylthiazole can change over time. This compound is relatively stable under standard conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2,4,5-Trimethylthiazole has been shown to result in sustained changes in cellular function, particularly in stress-related pathways .
Dosage Effects in Animal Models
The effects of 2,4,5-Trimethylthiazole vary with different dosages in animal models. At low doses, it may have minimal impact on weight and behavior, while higher doses can lead to significant changes in weight regulation and stress responses . Toxic or adverse effects at high doses have not been extensively studied, but it is important to consider potential risks when using this compound in research .
Metabolic Pathways
2,4,5-Trimethylthiazole is involved in metabolic pathways related to the Maillard reaction. It interacts with enzymes and cofactors that facilitate the formation of flavor compounds during the cooking process . This compound may also affect metabolic flux and the levels of specific metabolites, contributing to its role in flavor development .
Transport and Distribution
Within cells and tissues, 2,4,5-Trimethylthiazole is likely transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2,4,5-Trimethylthiazole can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylthiazole can be synthesized through several methods:
Decarboxylation of 2,4-dimethylthiazole-5-acetic acid: This method involves the removal of a carboxyl group from 2,4-dimethylthiazole-5-acetic acid.
Reaction of acetamide and phosphorous pentasulfide with methyl-α-bromoethyl ketone: This method involves the reaction of acetamide and phosphorous pentasulfide with methyl-α-bromoethyl ketone to produce 2,4,5-Trimethylthiazole.
Industrial Production Methods: Industrial production of 2,4,5-Trimethylthiazole typically involves the use of microwave-induced Maillard model systems, where L-cysteine and D-glucose are subjected to microwave radiation to produce the compound .
化学反应分析
2,4,5-Trimethylthiazole undergoes various chemical reactions, including:
Oxidation: As a volatile oxidant, 2,4,5-Trimethylthiazole can participate in oxidation reactions.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with 2,4,5-Trimethylthiazole include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogens and other electrophilic reagents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidation of 2,4,5-Trimethylthiazole can lead to the formation of various oxidized derivatives.
Substitution Products: Substitution reactions can produce a range of substituted thiazole derivatives.
相似化合物的比较
2,4,5-Trimethylthiazole can be compared with other similar compounds, such as:
2,4,5-Trimethyloxazole: This compound has a similar structure but contains an oxygen atom instead of sulfur.
2-Ethyl-4-methylthiazole: This compound has an ethyl group at the 2-position instead of a methyl group.
4,5-Dimethylthiazole: This compound lacks the methyl group at the 2-position.
Uniqueness: 2,4,5-Trimethylthiazole is unique due to its specific combination of three methyl groups attached to the thiazole ring, which imparts its distinctive aroma and flavor properties .
属性
IUPAC Name |
2,4,5-trimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPVSWRQZNDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065564 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 to 167.00 °C. @ 717.50 mm Hg | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.011-1.015 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13623-11-5 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13623-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2,4,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6393273PE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,5-Trimethylthiazole in the context of animal behavior?
A1: 2,4,5-Trimethylthiazole is recognized as a component of predator odor by rodents, specifically rats [, , , ]. Exposure to this compound can induce anxiety-like behaviors and stress responses in these animals.
Q2: Can 2,4,5-Trimethylthiazole influence the reproductive system in female rodents?
A2: Yes, studies show that chronic exposure to 2,4,5-Trimethylthiazole can delay puberty in female mice []. This effect is linked to a reduction in the frequency of luteinizing hormone (LH) pulses, suggesting an impact on the hypothalamic-pituitary-gonadal axis. The posterodorsal medial amygdala (MePD) is implicated in mediating this stress-induced suppression of LH pulsatility [, , ].
Q3: What role does the MePD play in mediating the effects of 2,4,5-Trimethylthiazole on the reproductive system?
A3: The MePD is believed to process the stress signal induced by 2,4,5-Trimethylthiazole. This processing involves the activation of specific neuronal populations within the MePD, including those expressing Urocortin 3 (Ucn3) and the neurokinin 3 receptor (NK3R) [, , ]. These neuronal populations then influence downstream pathways that ultimately suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to decreased LH pulsatility and delayed puberty.
Q4: How does 2,4,5-Trimethylthiazole contribute to food flavor?
A4: 2,4,5-Trimethylthiazole is a volatile compound known to contribute to the aroma and flavor of various foods [, , ]. Its characteristic odor is often described as "roasted" or "nutty." It is particularly prominent in cooked meat, where it arises from the Maillard reaction [].
Q5: How is 2,4,5-Trimethylthiazole formed during cooking?
A5: The formation of 2,4,5-Trimethylthiazole during cooking is primarily attributed to the Maillard reaction [, ]. This complex series of reactions occurs between reducing sugars and amino acids when food is heated. The specific pathways leading to 2,4,5-Trimethylthiazole can involve intermediates like 3-hydroxy-2-butanone and ammonium sulfide [].
Q6: Does the addition of specific amino acids affect the formation of 2,4,5-Trimethylthiazole during the Maillard reaction?
A6: Yes, the addition of certain amino acids can influence the formation of 2,4,5-Trimethylthiazole. For example, adding glycine to a glucose-cysteine Maillard reaction system has been shown to initially increase the production of 2,4,5-Trimethylthiazole, followed by a decrease at higher glycine concentrations [].
Q7: Can 2,4,5-Trimethylthiazole be chemically synthesized?
A7: Yes, 2,4,5-Trimethylthiazole can be synthesized through various chemical reactions [, ]. These reactions often involve starting materials like substituted oxazoles or thiazoles and reacting them with acid chlorides in the presence of bases [].
Q8: Are there any computational studies related to 2,4,5-Trimethylthiazole?
A8: Computational chemistry techniques have been employed to study the interactions of 2,4,5-Trimethylthiazole with odorant-binding proteins (OBPs) []. These studies provide insights into the molecular mechanisms by which 2,4,5-Trimethylthiazole might be perceived as an odorant.
Q9: What is the molecular formula and weight of 2,4,5-Trimethylthiazole?
A9: The molecular formula of 2,4,5-Trimethylthiazole is C6H9NS, and its molecular weight is 127.20 g/mol.
Q10: Is there any information about the stability of 2,4,5-Trimethylthiazole under different conditions?
A10: While specific stability data for 2,4,5-Trimethylthiazole is limited in the provided abstracts, its reactivity in a photooxidation study has been examined []. The results suggest that it is less reactive compared to 2,4,5-trimethyloxazole. Further studies are needed to fully characterize its stability under various conditions, which is crucial for applications like food storage and flavoring.
Q11: How does 2,4,5-Trimethylthiazole interact with odorant-binding proteins?
A11: Research using rat odor-binding protein 3 (rat-OBP3) has shown that 2,4,5-Trimethylthiazole binds to the protein with a specific dissociation constant []. This binding is thought to be crucial for the transport and presentation of the odorant molecule to olfactory receptors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)









